SMI-4a

Description

Structure

3D Structure

Properties

IUPAC Name |

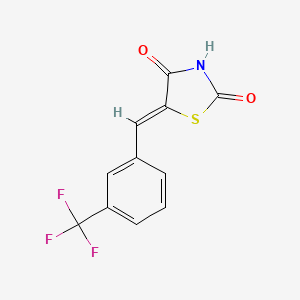

(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJLOFCOEOHFKQ-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438190-29-5 | |

| Record name | 438190-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SMI-4a: A Technical Guide to a Selective PIM-1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SMI-4a, a potent and selective small molecule inhibitor of the PIM-1 kinase. It details its mechanism of action, inhibitory activity, relevant signaling pathways, and established experimental protocols for its characterization.

Introduction

This compound is a cell-permeable, ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, a serine/threonine kinase implicated in the regulation of cell cycle progression, apoptosis, and signal transduction.[1][2] PIM-1 is frequently overexpressed in various hematologic malignancies and solid tumors, making it a compelling target for cancer therapy.[2][3][4] this compound, a benzylidene-thiazolidine-2,4-dione compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies, establishing it as a valuable tool for cancer research and a potential lead compound for drug development.[3][5]

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value |

| IUPAC Name | (5Z)-5-[[3-(trifluoromethyl)phenyl]methylene]-1,3-thiazolidine-2,4-dione |

| Synonyms | TCS PIM-1 4a |

| CAS Number | 438190-29-5[6][7] |

| Molecular Formula | C₁₁H₆F₃NO₂S[6][7] |

| Molecular Weight | 273.23 g/mol [6][7] |

| Appearance | Tan solid[7] |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (with warming).[6][7] |

Quantitative Data: Inhibitory Activity and Selectivity

This compound is a potent inhibitor of PIM-1 and displays selectivity against other kinases. There is some variation in the reported IC50 values across different studies, which may be attributable to different assay conditions.

| Target Kinase | IC50 / Ki | Comments |

| PIM-1 | 17 nM (IC50)[3][6][8][9][10] | Potent, ATP-competitive inhibition.[6][11] |

| PIM-1 | 21 nM (IC50)[8][9] | Reported as a selective ATP-competitive inhibitor. |

| PIM-1 | 24 µM (IC50) / 0.6 µM (Ki)[11][12] | Another reported value for IC50 and Ki. |

| PIM-2 | 100 µM (IC50)[11][12] | Modestly potent against PIM-2, indicating selectivity for PIM-1.[6] |

| Other Kinases | Not significantly inhibited | This compound shows high selectivity for PIM-1 against panels of other serine/threonine and tyrosine kinases.[6][9][11][12] |

Mechanism of Action and Signaling Pathways

PIM-1 is a downstream effector in several critical oncogenic signaling cascades, most notably the JAK/STAT pathway.[2][13][14] Upon activation by cytokines, JAKs phosphorylate and activate STAT transcription factors (STAT3/STAT5), which then translocate to the nucleus and induce the expression of target genes, including PIM1.[2][13]

Once expressed, PIM-1 kinase phosphorylates a wide array of downstream substrates to promote cell survival and proliferation. Key targets include:

-

Bad: Phosphorylation of the pro-apoptotic protein Bad at Ser112 by PIM-1 inhibits its function, thereby preventing apoptosis.[15]

-

4E-BP1: PIM-1 can phosphorylate the translational repressor 4E-BP1, contributing to the regulation of protein synthesis.[6][11]

-

c-Myc: PIM kinases can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity.[14]

-

p27Kip1: PIM-1 can phosphorylate the cell cycle inhibitor p27Kip1, leading to its degradation and promoting cell cycle progression.[6]

This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of PIM-1 and preventing the phosphorylation of its downstream substrates.[6][11] This blockade restores the pro-apoptotic and cell cycle inhibitory functions of PIM-1 targets, leading to cell cycle arrest and apoptosis in cancer cells.[1][5][6] Inhibition of PIM-1 by this compound has also been shown to suppress the mTOR pathway.[4][6]

References

- 1. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PIM1 - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | CAS 438190-29-5 | Pim Kinase Inhibitor [stressmarq.com]

- 8. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]

- 9. SMI 4a|SMI4a|Pim1 inhibitor| DC Chemicals [dcchemicals.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 14. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]

Downstream Targets of SMI-4a Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMI-4a is a potent and selective small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases, particularly PIM-1.[1][2] PIM kinases are crucial regulators of various cellular processes, including cell cycle progression, apoptosis, and signal transduction, making them attractive targets for cancer therapy.[3][4] This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the affected signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting PIM kinases.

Introduction to this compound

This compound, also known as TCS-PIM-1-4a, is a cell-permeable, ATP-competitive inhibitor of PIM-1 kinase with high selectivity.[1][5] It has demonstrated anti-tumor activity in a variety of hematologic malignancies and solid tumors by modulating key signaling pathways that control cell survival and proliferation.[6][7][8] Understanding the precise downstream effects of this compound is critical for optimizing its therapeutic application and identifying potential combination therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Ki | Cell Line/System | Reference |

| Pim-1 | 17 nM | - | Cell-free assay | [1] |

| Pim-1 | 21 nM | - | Cell-free assay | [9] |

| Pim-1 | 24 µM | 0.6 µM | - | [5] |

| Pim-2 | 100 µM (modestly potent) | - | - | [1][5] |

| Pim-1 (in-cell) | ~125 nM (on 4E-BP1 phosphorylation) | - | HEK-293T | [5] |

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Treatment Condition | Effect | Quantitative Data | Reference |

| K562 (CML) | 80 µM this compound for 24h | Induction of Apoptosis | 15.34 ± 1.74% apoptosis | [3] |

| K562 (CML) | 80 µM this compound for 48h | Induction of Apoptosis | 28.59 ± 2.84% apoptosis | [3] |

| K562/G (Imatinib-resistant CML) | 80 µM this compound for 24h | Induction of Apoptosis | 19.12 ± 2.03% apoptosis | [3] |

| K562/G (Imatinib-resistant CML) | 80 µM this compound for 48h | Induction of Apoptosis | 32.59 ± 3.49% apoptosis | [3] |

| A549 (NSCLC) | 80 µmol/L this compound for 48h | Induction of Apoptosis | Apoptosis rate increased from 1.1±0.8% to 17.0±0.9% | [7][8] |

| Ltep-a-2 (NSCLC) | 80 µmol/L this compound for 48h | Induction of Apoptosis | Apoptosis rate increased from 1.3±0.7% to 10.0±0.8% | [7][8] |

| ATL CD4+ T-cells | 10 µM this compound for 48h | Induction of Apoptosis | ~40% increase in apoptosis | [10] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Effect | Quantitative Data | Reference |

| Pre-T-LBL xenograft (Nu/nu mice) | 60 mg/Kg, p.o., twice daily | Tumor size reduction | Significant reduction | [1] |

| NSCLC mouse model | 5/10/20/40 mg/kg | Tumor growth suppression | Dose-dependent decrease in tumor growth rate and weight | [7] |

Key Downstream Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by interfering with several critical signaling pathways downstream of PIM-1.

GSK-3β/β-catenin Pathway

In chronic myeloid leukemia (CML) cells, this compound enhances the activity of Glycogen Synthase Kinase 3β (GSK-3β) by decreasing its inhibitory phosphorylation at Ser9.[3][4] Active GSK-3β then phosphorylates β-catenin, targeting it for degradation and preventing its translocation to the nucleus.[3] This leads to the downregulation of β-catenin target genes involved in proliferation, such as c-Myc.[3][4]

Caption: this compound enhances GSK-3β activity, inhibiting β-catenin signaling.

JAK2/STAT3 Pathway

In B-cell acute lymphocytic leukemia (B-ALL), this compound has been shown to inhibit the JAK2/STAT3 signaling pathway.[6][11] This leads to decreased phosphorylation of JAK2 and STAT3, which are critical for the transcription of anti-apoptotic and pro-proliferative genes.[11] The effect of this compound on this pathway may be mediated by Heme Oxygenase-1 (HO-1).[11]

Caption: this compound inhibits the JAK2/STAT3 pathway in B-ALL cells.

PI3K/AKT/mTOR Pathway

This compound has been demonstrated to suppress the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC) cells.[7][8] Inhibition of PIM-1 by this compound leads to a reduction in the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR.[7] This pathway is a central regulator of cell growth, proliferation, and survival.

Caption: this compound suppresses the PI3K/AKT/mTOR signaling pathway.

Apoptosis Regulation

Across multiple cancer types, a primary outcome of this compound treatment is the induction of apoptosis.[3][6][7] This is achieved through the modulation of key apoptosis-regulating proteins. This compound treatment leads to the upregulation of the pro-apoptotic protein Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2.[3][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. SMI 4a|SMI4a|Pim1 inhibitor| DC Chemicals [dcchemicals.com]

- 3. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SMI-4a's Effect on the mTOR Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms through which SMI-4a, a selective Pim-1 kinase inhibitor, modulates the mTOR signaling pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, amino acids, cellular energy status, and stress.[2] The mTOR signaling pathway is frequently dysregulated in various human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[3] mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5]

This compound is a selective, ATP-competitive small molecule inhibitor of the Pim-1 kinase, a proto-oncogene that is often overexpressed in hematological malignancies and solid tumors.[6][7][8] Pim-1 kinase plays a significant role in cell cycle progression, apoptosis, and signal transduction.[9] Emerging evidence has demonstrated that this compound exerts its potent anti-tumor effects in part by significantly inhibiting the mTOR signaling pathway.[7][10] This document details the mechanisms of this inhibition, presents the supporting quantitative data, and outlines the experimental protocols used to elucidate these effects.

Mechanism of Action: this compound and mTOR Inhibition

This compound inhibits mTORC1 activity through multiple interconnected mechanisms, primarily stemming from its inhibition of Pim-1 kinase. The key pathways affected are the PI3K/AKT/mTOR axis and the AMPK energy-sensing pathway.

Inhibition via the PI3K/Akt Axis and PRAS40

The PI3K/Akt pathway is a major upstream activator of mTORC1.[1] Pim-1 kinase has been shown to directly phosphorylate and regulate PRAS40 (Proline-Rich Akt Substrate 40 kDa), a key inhibitory component of the mTORC1 complex.[11][12]

-

Pim-1 Mediated mTORC1 Activation: In the absence of inhibitors, Pim-1 directly phosphorylates PRAS40 at the Thr246 residue.[11][12] This phosphorylation event causes PRAS40 to dissociate from the mTORC1 complex, thereby relieving its inhibitory constraint and leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets like 4E-BP1 and p70S6K.[11]

-

This compound's Inhibitory Action: By inhibiting Pim-1 kinase activity, this compound prevents the phosphorylation of PRAS40.[7][13] As a result, PRAS40 remains bound to and inhibits the mTORC1 complex, leading to a significant reduction in mTORC1 signaling.[11][13]

Furthermore, studies in non-small cell lung cancer (NSCLC) have shown that this compound can downregulate the phosphorylation of key upstream components including PI3K and Akt, thereby reducing the overall signaling input into the mTOR pathway.[10][14][15]

Inhibition via AMPK Activation

This compound also modulates mTORC1 activity through the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[7][16]

-

AMPK-Mediated mTORC1 Inhibition: When activated, AMPK can phosphorylate Raptor, a critical scaffolding protein in the mTORC1 complex, on Ser792.[13] This phosphorylation event is inhibitory to mTORC1 activity.

-

This compound's Role: Treatment of malignant cells with this compound leads to an increase in the phosphorylation of AMPKα on Thr172.[13] This activated AMPK then phosphorylates Raptor, leading to the inhibition of mTORC1.[13] This mechanism is supported by findings that show decreased Raptor protein levels following this compound treatment.[13]

Therefore, this compound employs a dual mechanism to suppress mTORC1: a direct-like effect by preventing PRAS40-mediated activation and an indirect effect through the activation of the AMPK inhibitory pathway.

Data Presentation

The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on various cell lines and signaling proteins.

Table 1: this compound Inhibitory Potency against Pim Kinases

| Target | IC50 Value | Assay Type |

|---|---|---|

| Pim-1 | 17-24 nM[7][8][17][18] | Cell-free kinase assay |

| Pim-2 | 100 nM[7][18] | Cell-free kinase assay |

| 4E-BP1 Phosphorylation | ~125 nM[17] | In vitro phosphorylation assay |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| Pre-T-LBL/T-ALL Lines | Leukemia | Generally < 10[19] |

| Myeloid Leukemia Lines | Leukemia | 0.8 - 40[7] |

| PC3 | Prostate Cancer | 17[8] |

| DLD-1 | Colon Cancer | 17.8 - 31.4[17] |

| A549, Ltep-a-2 | NSCLC | Significant inhibition at 80[10] |

Table 3: Summary of this compound's Effect on Key mTOR Pathway Proteins

| Protein | Phosphorylation Site | Effect of this compound | Cell Type(s) |

|---|---|---|---|

| PI3K | - | Decreased Phosphorylation | NSCLC Cells[10][14] |

| Akt | Ser473 | Decreased Phosphorylation | NSCLC Cells[10][14] |

| mTOR | - | Decreased Phosphorylation | NSCLC Cells[10][14] |

| AMPKα | Thr172 | Increased Phosphorylation | Malignant Cells[13] |

| PRAS40 | Thr246 | Decreased Phosphorylation | FDCP1 Cells[11] |

| p70 S6 Kinase (S6K) | - | Decreased Phosphorylation | Pre-T-LBL, Tumors[8][20] |

| 4E-BP1 | Thr37/46 | Decreased Phosphorylation | Pre-T-LBL Cells[20] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the mTOR pathway.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of proteins within the mTOR signaling cascade following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., A549, Jurkat, or K562) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).[10][14]

-

Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing intermittently. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins onto a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-Akt, anti-phospho-S6K, and their total protein counterparts) overnight at 4°C.

-

Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.[6]

Cell Proliferation Assay (CCK-8 / MTS)

This colorimetric assay measures cell viability and proliferation.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.[10]

-

Assay: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay

This assay is used to confirm the direct inhibition of Pim-1 kinase by this compound.

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human Pim-1 enzyme, a known substrate (e.g., a 4E-BP1 peptide), and varying concentrations of this compound in a kinase reaction buffer.[8][17]

-

Initiation: Start the reaction by adding ATP (often radiolabeled [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction by adding a stop buffer or by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter to quantify kinase activity.

-

Analysis: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and workflows discussed in this guide.

Caption: Overview of the canonical PI3K/Akt/mTOR signaling pathway.

Caption: Dual mechanism of mTORC1 inhibition by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. selleckchem.com [selleckchem.com]

- 9. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. apexbt.com [apexbt.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. adooq.com [adooq.com]

- 19. researchgate.net [researchgate.net]

- 20. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

SMI-4a: A Technical Guide to Solubility and Application in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of SMI-4a, a potent and selective inhibitor of Pim-1 kinase. It details protocols for its preparation and use in cell culture experiments and outlines the key signaling pathways it modulates.

Data Presentation: Solubility of this compound

This compound exhibits high solubility in organic solvents like DMSO and Ethanol but is practically insoluble in water.[1] The following table summarizes the quantitative solubility data from various suppliers. It is crucial to note that using fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.[1]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 55 mg/mL[1] | 201.29 mM[1] | Sonication may be recommended.[2] |

| 65 mg/mL[2] | 237.89 mM[2] | ||

| 30 mg/mL[3] | ~110 mM | ||

| 100 mg/mL | ~366 mM | Soluble to 100 mM. | |

| Ethanol | 23 mg/mL[1] | ~84 mM | |

| 27.3 mg/mL[2] | 99.92 mM[2] | Sonication may be recommended.[2] | |

| 30 mg/mL[3] | ~110 mM | ||

| 40 mg/mL | ~146 mM | Warming may be required.[4] | |

| DMF | 30 mg/mL[3] | ~110 mM | |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] | ~1.8 mM | |

| Water | Insoluble[1] | - |

Molecular Weight of this compound: 273.23 g/mol

Experimental Protocols

Preparation of High-Concentration Stock Solution

The most common method for preparing this compound for in vitro studies involves creating a high-concentration stock solution in DMSO.

Materials:

-

This compound powder (crystalline solid)[3]

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound).

-

Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear solution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C. Stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[5]

Preparation of Working Solutions in Cell Culture Media

Due to its poor aqueous solubility, this compound is typically diluted from a DMSO stock solution into the final cell culture medium immediately before use. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Protocol:

-

Thaw a single-use aliquot of the this compound DMSO stock solution.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

-

Vortex the working solution gently before adding it to the cell culture plates.

-

Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Example Cell-Based Assay: Proliferation/Apoptosis Study

This compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including leukemia and prostate cancer cells.[6] Typical concentrations for in vitro assays range from 0.8 to 40 µM.[3][7]

Protocol (Example with K562 Leukemia Cells):

-

Cell Seeding: Seed K562 cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere or stabilize (typically overnight), treat them with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) prepared as described above.[8] Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[1][8]

-

Analysis:

-

Proliferation: Assess cell viability using an MTS or WST-8 assay.[8]

-

Apoptosis: Analyze apoptosis by flow cytometry using Annexin V and propidium iodide staining or by Western blot to detect changes in apoptosis-related proteins like Bax, Bcl-2, and cleaved Caspase-3.[8][9]

-

Cell Cycle: Perform cell cycle analysis using propidium iodide staining and flow cytometry to detect cell cycle arrest, often in the G1 phase.[1][9]

-

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its use.

Caption: PIM-1 kinase signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in cell culture.

References

- 1. selleckchem.com [selleckchem.com]

- 2. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 438190-29-5 | Pim Kinase Inhibitor [stressmarq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

The Role of SMI-4a in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMI-4a, a potent and selective small molecule inhibitor of Pim kinases, has emerged as a promising anti-cancer agent. This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis in various cancer cell lines. By targeting the Pim serine/threonine kinase family, this compound modulates critical signaling pathways that govern cell survival, proliferation, and apoptosis. This document summarizes key quantitative data, details experimental protocols for assessing this compound's effects, and visualizes the complex signaling networks involved.

Introduction

The Pim family of proto-oncogenic serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][2] These kinases are implicated in the control of cell proliferation, survival, and apoptosis, making them attractive targets for therapeutic intervention.[2][3] this compound is a cell-permeable, ATP-competitive inhibitor with high selectivity for Pim-1 kinase.[4][5][6] Its ability to induce apoptosis across a spectrum of hematological malignancies and solid tumors has been well-documented.[7][8][9] This guide will explore the molecular mechanisms underpinning the pro-apoptotic effects of this compound.

Quantitative Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings related to its inhibitory concentration (IC50) and its efficacy in inducing apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| DLD-1 | Colon Cancer | 17.8 | Growth Inhibition (96h) | [10] |

| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but significant inhibition at 20 µM | Colony Formation | [11] |

| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | Not explicitly stated, but significant inhibition at 20 µM | Colony Formation | [11] |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but 80 µmol/L showed strongest inhibition | CCK-8 | [8] |

| Ltep-a-2 | Non-Small Cell Lung Cancer | Not explicitly stated, but 80 µmol/L showed strongest inhibition | CCK-8 | [8] |

| Jurkat | Precursor T-cell Lymphoblastic Leukemia | <10 | Trypan Blue Exclusion (24h) | [12] |

| CEM | Precursor T-cell Lymphoblastic Leukemia | <10 | Trypan Blue Exclusion (24h) | [12] |

| SUPT1 | Precursor T-cell Lymphoblastic Leukemia | >10 | Trypan Blue Exclusion (24h) | [12] |

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |

| K562 | Chronic Myeloid Leukemia | 80 | 24 | 15.34 ± 1.74 | [11] |

| K562 | Chronic Myeloid Leukemia | 80 | 48 | 28.59 ± 2.84 | [11] |

| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | 80 | 24 | 19.12 ± 2.03 | [11] |

| K562/G (imatinib-resistant) | Chronic Myeloid Leukemia | 80 | 48 | 32.59 ± 3.49 | [11] |

| A549 | Non-Small Cell Lung Cancer | 80 | 48 | 17.0 ± 0.9 (vs 1.1 ± 0.8 control) | [8][13] |

| Ltep-a-2 | Non-Small Cell Lung Cancer | 80 | 48 | 10.0 ± 0.8 (vs 1.3 ± 0.7 control) | [8][13] |

| ATL CD4+ T-cells | Adult T-Cell Leukemia | 10 | 48 | ~40% increase | [1] |

Core Signaling Pathways Modulated by this compound

This compound-induced apoptosis is a consequence of its ability to inhibit Pim kinases, leading to the disruption of several key pro-survival signaling pathways.

The JAK2/STAT3 Pathway

In B-cell acute lymphocytic leukemia (B-ALL), this compound has been shown to inhibit the JAK2/STAT3 pathway.[14][15] Pim kinases are known to be downstream effectors of JAK/STAT signaling.[2][16] By inhibiting Pim, this compound leads to a decrease in the phosphorylation of JAK2 and STAT3, which in turn downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax.[14]

Caption: this compound inhibits the JAK2/STAT3 pathway to induce apoptosis.

The PI3K/AKT/mTOR Pathway

In non-small cell lung cancer (NSCLC), this compound has been demonstrated to suppress the PI3K/AKT/mTOR signaling cascade.[8] This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of Pim kinases by this compound leads to reduced phosphorylation of key components of this pathway, including AKT and mTOR, ultimately culminating in apoptosis.[8] this compound has also been shown to inhibit the mTOR pathway in pre-T-LBL cells.[4]

Caption: this compound induces apoptosis by blocking the PI3K/AKT/mTOR pathway.

Regulation of Bcl-2 Family Proteins and c-Myc

A common downstream effect of this compound treatment is the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[17][18] this compound treatment consistently leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][14] This shift in the Bax/Bcl-2 ratio is a key determinant in committing a cell to apoptosis. Additionally, this compound has been shown to decrease the expression of the oncoprotein c-Myc, which is a known transcriptional regulator of genes involved in cell proliferation and survival.[7][11] The interplay between Pim kinases, c-Myc, and the cell cycle inhibitor p27Kip1 is also crucial, as Pim kinases can phosphorylate and inactivate p27Kip1, while c-Myc can antagonize its function.[4][19]

Caption: this compound modulates Bcl-2 family proteins and c-Myc to promote apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (CCK-8/WST-8)

This assay is used to assess the inhibitory effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for specified time points (e.g., 24, 48, 72 hours). Include a DMSO-treated control group.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[20][21][22][23]

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: For adherent cells, detach them using trypsin and combine with the supernatant.[22][23] For suspension cells, directly collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and related signaling pathways.

-

Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP, p-STAT3, p-AKT, c-Myc) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers due to its potent pro-apoptotic activity. Its mechanism of action is multifaceted, involving the inhibition of Pim kinases and the subsequent disruption of critical pro-survival signaling pathways, including the JAK2/STAT3 and PI3K/AKT/mTOR cascades. Furthermore, this compound effectively modulates the expression of key apoptotic regulators such as the Bcl-2 family proteins and the oncoprotein c-Myc. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, ATP-competitive Pim kinase inhibitor (CAS 438190-29-5) | Abcam [abcam.com]

- 6. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]

- 7. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pim-1 inhibitor this compound suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]

- 17. Small-molecule inhibitors of Bcl-2 family proteins as therapeutic agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Growth arrest by the cyclin-dependent kinase inhibitor p27Kip1 is abrogated by c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometry [bio-protocol.org]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 23. scispace.com [scispace.com]

Investigating the Antitumor Effects of SMI-4a in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor effects of SMI-4a, a small molecule inhibitor of PIM serine/threonine kinases, in various forms of leukemia. We consolidate key findings on its mechanism of action, present quantitative data from cellular assays, detail common experimental protocols, and visualize the complex biological processes involved.

Introduction: Targeting PIM Kinases in Leukemia with this compound

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of proto-oncogenic serine/threonine kinases that are frequently overexpressed in a wide range of hematological malignancies, including acute and chronic leukemias.[1][2][3] These kinases are key regulators of cell signaling pathways that control cell proliferation, survival, and apoptosis.[2][3] Their role in promoting leukemogenesis makes them a compelling target for therapeutic intervention.

This compound is a potent, cell-permeable, ATP-competitive pan-PIM kinase inhibitor with a high affinity for PIM-1 (IC50 ≈ 17-21 nM).[4][5] Structurally, it is a benzylidene-thiazolidine-2,4-dione compound that has demonstrated significant preclinical antitumor activity across a broad spectrum of myeloid and lymphoid leukemia cell lines.[2] This document synthesizes the available data on its efficacy and multifaceted mechanism of action in leukemia.

Mechanism of Action: Diverse Signaling Pathway Inhibition

This compound exerts its antitumor effects by modulating several critical signaling pathways, with the specific pathway dependencies varying across different leukemia subtypes.

In B-Cell Acute Lymphoblastic Leukemia (B-ALL)

In B-ALL, this compound's mechanism is linked to the suppression of the JAK2/STAT3 signaling pathway, a critical axis for cancer cell survival and proliferation. Treatment with this compound leads to a decrease in the phosphorylation of both JAK2 and STAT3.[1] This inhibition is mediated by Heme Oxygenase-1 (HO-1).[1] The downstream consequences of this pathway inhibition include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, ultimately triggering apoptosis.[1][6] Additionally, this compound induces a G0/G1 phase cell cycle arrest, associated with an increase in the expression of the cell cycle inhibitor p21 and a decrease in cyclin-dependent kinase 4 (CDK4).[6]

In Chronic Myeloid Leukemia (CML)

In both imatinib-sensitive (K562) and imatinib-resistant CML cells, this compound functions by enhancing the activity of Glycogen Synthase Kinase 3β (GSK-3β).[3] It achieves this by decreasing the inhibitory phosphorylation of GSK-3β at the Ser9 position.[3] Active GSK-3β prevents the nuclear translocation of β-catenin, a key component of the pro-survival Wnt/β-catenin signaling pathway.[3] This cytoplasmic retention of β-catenin leads to the downregulation of its target genes, including the proto-oncogene c-Myc and the anti-apoptotic protein Bcl-2.[3] Concurrently, levels of the pro-apoptotic protein Bax and cleaved Poly(ADP-ribose) polymerase-1 (PARP) increase, leading to apoptosis and an S-phase cell cycle arrest.[3]

In Precursor T-Cell Lymphoblastic Leukemia (Pre-T-LBL)

Pre-T-LBL cell lines are reported to be particularly sensitive to this compound.[2][7] In these cells, this compound induces a G1 phase cell cycle arrest.[2] This arrest is attributed to a significant, dose-dependent increase in the levels of the cyclin-dependent kinase inhibitor p27Kip1.[2] Furthermore, this compound inhibits the mTORC1 pathway, a central regulator of cell growth and metabolism.[2] This is evidenced by decreased phosphorylation of key mTORC1 substrates, including p70 S6K and 4E-BP1.[2] this compound treatment also leads to a reduction in MYC protein expression, which collaborates with PIM kinases to drive malignant transformation.[2][7] These actions collectively contribute to the induction of apoptosis via the mitochondrial pathway.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified across various leukemia cell lines using multiple assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Cell Viability (IC50)

A comprehensive study evaluated this compound against 25 different leukemic cell lines, calculating the 50% inhibitory concentration (IC50) for each.[7] While the full dataset is contained within the primary literature, the key findings demonstrate a clear differential sensitivity. Pre-T-LBL cell lines were found to be the most sensitive to this compound.[7] Among the myeloid leukemia lines, MV4-11 (carrying MLL-AF4 and FLT3-ITD mutations) was the most sensitive, whereas the K562 (CML) and THP-1 (monocytic leukemia) cell lines were the least sensitive.[7]

| Target / Cell Line | Type | IC50 | Citation(s) |

| PIM-1 Kinase | In Vitro Enzyme Assay | ~17 nM | [4] |

| Pre-T-LBL Cell Lines | T-Cell Leukemia | Most Sensitive Group | [2][7] |

| Myeloid Cell Lines | Myeloid Leukemia | Less Sensitive Group | [7] |

| K562 & THP-1 | CML / Monocytic Leukemia | Least Sensitive | [7] |

Table 2: Effect of this compound on Apoptosis

Apoptosis induction was measured via Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

| Cell Line | Leukemia Type | Treatment | Total Apoptosis (%) | Citation(s) |

| K562 | CML | 80 µM this compound for 24h | 15.34 ± 1.74 | [3] |

| K562 | CML | 80 µM this compound for 48h | 28.59 ± 2.84 | [3] |

| K562/G | Imatinib-Resistant CML | 80 µM this compound for 24h | 19.12 ± 2.03 | [3] |

| K562/G | Imatinib-Resistant CML | 80 µM this compound for 48h | 32.59 ± 3.49 | [3] |

| 6812/2 | Murine Pre-T-LBL | 10 µM this compound for 6h | 21.85 (Annexin V+/PI-) | [2] |

| CCRF-SB, Sup-B15 | B-ALL | Varied Doses | Significant Induction | [6] |

Table 3: Effect of this compound on Cell Cycle Distribution

Cell cycle analysis was performed by PI staining and flow cytometry.

| Cell Line | Leukemia Type | Treatment | Effect | % Cells in Phase (Control → Treated) | Citation(s) |

| 6812/2 | Murine Pre-T-LBL | 10 µM for 24h | G1 Arrest | G1: 44.3% → 68.4% | [2] |

| Jurkat | Human Pre-T-LBL | 10 µM for 48h | G1 Arrest | G1: 56.2% → 67.1% | [2] |

| K562 | CML | 80 µM for 48h | S-Phase Arrest | S: 51.66% → 62.57% | [3] |

| CCRF-SB, Sup-B15 | B-ALL | Varied Doses | G0/G1 Arrest | Not Quantified | [6] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (CCK-8 / WST-8)

This colorimetric assay measures cell viability based on the metabolic activity of cellular dehydrogenases.

-

Cell Plating : Seed leukemia cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of complete culture medium.

-

Pre-incubation : Culture the plate for 24 hours at 37°C and 5% CO₂ to allow cells to acclimatize.

-

Treatment : Add various concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.

-

Final Incubation : Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader. Viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified duration.

-

Cell Harvesting : Collect cells by centrifugation.

-

Washing : Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.

-

Staining : Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells immediately using a flow cytometer. The data is used to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Culture and Treatment : Treat leukemia cells with this compound as described for other assays.

-

Harvesting : Collect cells and wash with cold PBS.

-

Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Washing : Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining : Resuspend the cell pellet in a PI/RNase staining buffer.

-

Incubation : Incubate for 30 minutes at room temperature in the dark.

-

Analysis : Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction : Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, Bcl-2, p27, β-actin) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify protein levels relative to a loading control like β-actin or GAPDH.

In Vivo Xenograft Model

Animal models are used to assess the in vivo efficacy of this compound.

-

Cell Implantation : Subcutaneously or intravenously inject human leukemia cells (e.g., B-ALL lines) into immunodeficient mice (e.g., NOD/SCID).[6]

-

Tumor Growth : Allow tumors to establish and reach a palpable size.

-

Treatment Administration : Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control on a defined schedule.[6]

-

Monitoring : Monitor tumor volume and mouse body weight regularly.

-

Endpoint Analysis : At the end of the study, sacrifice the mice and excise the tumors.

-

Ex Vivo Analysis : Analyze tumors for weight, volume, and biomarkers. This can include TUNEL assays to detect apoptosis and Western blotting to confirm target engagement (e.g., inhibition of JAK2/STAT3 pathway).[6]

References

- 1. PIM inhibitor this compound induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. PIM kinase inhibitors block the growth of primary T-cell acute lymphoblastic leukemia: Resistance pathways identified by network modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

The Impact of the PIM-1 Kinase Inhibitor SMI-4a on Chronic Myeloid Leukemia (CML) Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance remains a significant clinical challenge. This guide explores the therapeutic potential of SMI-4a, a small molecule inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, in CML. This compound demonstrates potent anti-leukemic effects, inducing apoptosis and cell cycle arrest in both TKI-sensitive and -resistant CML cells. Its mechanism of action involves the inhibition of the PIM-1/GSK-3β/β-catenin signaling pathway, highlighting a novel therapeutic avenue for CML. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying molecular pathways affected by this compound in CML cells.

Introduction to this compound

This compound is a selective, cell-permeable, and ATP-competitive inhibitor of PIM-1 kinase, a serine/threonine kinase implicated in the regulation of cell proliferation, survival, and apoptosis.[1][2][3] Overexpression of PIM-1 is observed in various hematologic malignancies, including CML, where it contributes to the anti-apoptotic phenotype.[2] this compound has shown modest potency against PIM-2 and does not significantly inhibit other serine/threonine or tyrosine kinases, indicating its selectivity.[4][5]

Mechanism of Action in CML Cells

This compound exerts its anti-tumor effects in CML cells primarily through the inhibition of PIM-1 kinase activity. This initiates a signaling cascade that ultimately leads to decreased cell proliferation and increased apoptosis.[6]

Inhibition of the PIM-1/GSK-3β/β-catenin Signaling Pathway

The core mechanism of this compound in CML cells involves the modulation of the Glycogen Synthase Kinase 3β (GSK-3β) and β-catenin signaling pathway.[7]

-

PIM-1 Inhibition: this compound directly inhibits the kinase activity of PIM-1.

-

Activation of GSK-3β: In its active state, PIM-1 phosphorylates and inactivates GSK-3β. By inhibiting PIM-1, this compound leads to a decrease in the phosphorylation of GSK-3β at Ser9, thereby activating it.[7]

-

Inhibition of β-catenin Translocation: Activated GSK-3β promotes the degradation of β-catenin and inhibits its translocation from the cytoplasm to the nucleus.[7]

-

Downregulation of Pro-Survival Genes: Nuclear β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. By preventing its nuclear translocation, this compound leads to the downregulation of these target genes.[6]

In Vitro Efficacy of this compound in CML Cell Lines

This compound has been demonstrated to inhibit the proliferation of both imatinib-sensitive (K562) and imatinib-resistant (K562/G) CML cell lines in a dose- and time-dependent manner.[6]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| K562 | Chronic Myeloid Leukemia | >10 | [1] |

| PC3 | Prostate Cancer | 17 | [4] |

| DLD-1 | Colorectal Adenocarcinoma | 17.8 | [5] |

| HT-29 | Colorectal Adenocarcinoma | 31.4 |[4] |

Table 2: Effect of this compound on Apoptosis in CML Cells

| Cell Line | Concentration (µM) | Duration (h) | Total Apoptosis Rate (%) |

|---|---|---|---|

| K562 | 80 | 24 | 15.34 ± 1.74 |

| K562 | 80 | 48 | 28.59 ± 2.84 |

| K562/G | 80 | 24 | 19.12 ± 2.03 |

| K562/G | 80 | 48 | 32.59 ± 3.49 |

Data presented as mean ± SEM.[6]

Table 3: Effect of this compound on Cell Cycle Distribution in CML Cells (48h treatment)

| Cell Line | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| K562 | 0 | 42.77 ± 2.15 | 51.66 ± 2.37 | 5.57 ± 0.31 |

| K562 | 80 | 37.00 ± 1.89 | 62.57 ± 3.54 | 0.43 ± 0.002 |

| K562/G | 0 | 49.10 ± 2.53 | 42.78 ± 2.38 | 8.12 ± 0.43 |

| K562/G | 80 | 39.18 ± 2.11 | 60.72 ± 3.41 | 0.10 ± 0.006 |

Data presented as mean ± SEM.[6]

Table 4: Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Effect of this compound Treatment |

|---|---|

| PIM-1 | Decreased |

| Cleaved PARP | Increased |

| Bax | Increased |

| Bcl-2 | Decreased |

| c-Myc | Decreased |

As determined by Western Blot analysis.[6]

Experimental Protocols

Cell Culture

K562 and K562/G (imatinib-resistant) CML cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (WST-8)

-

Seed 1 x 104 cells per well in a 96-well plate.

-

Treat cells with the desired concentrations of this compound.

-

Incubate for 24 or 48 hours.

-

Add 10 µL of WST-8 solution to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Harvest cells after treatment with this compound.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze by flow cytometry within 1 hour.

Morphological Assessment of Apoptosis (Hoechst 33342 Staining)

-

Seed cells on coverslips in a 6-well plate.

-

After treatment, wash cells with PBS.

-

Fix with 4% paraformaldehyde for 10 minutes.

-

Stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes.

-

Wash with PBS.

-

Mount coverslips and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Colony Formation Assay

-

Treat cells with various concentrations of this compound for 24 hours.

-

Wash and resuspend cells in complete RPMI-1640 medium.

-

Mix 1 x 103 cells with 1 mL of methylcellulose medium.

-

Plate the mixture into 35 mm culture dishes.

-

Incubate for 7-10 days at 37°C in a humidified 5% CO2 incubator.

-

Count colonies containing ≥50 cells under an inverted microscope.

Western Blot Analysis

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (30-50 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Rabbit anti-PIM-1 (1:1000, Cell Signaling Technology)

-

Rabbit anti-p-GSK-3β (Ser9) (1:1000, Cell Signaling Technology)

-

Rabbit anti-GSK-3β (1:1000, Cell Signaling Technology)

-

Rabbit anti-β-catenin (1:1000, Cell Signaling Technology, #9562)

-

Rabbit anti-Bax (1:1000, Cell Signaling Technology)

-

Rabbit anti-Bcl-2 (1:1000, Cell Signaling Technology)

-

Rabbit anti-cleaved PARP (1:1000, Cell Signaling Technology)

-

Rabbit anti-c-Myc (1:1000, Cell Signaling Technology)

-

Mouse anti-β-actin (1:5000, Sigma-Aldrich)

-

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) kit.

Immunofluorescence for β-catenin Translocation

-

Grow cells on coverslips and treat with this compound.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with rabbit anti-β-catenin antibody (1:200, Cell Signaling Technology) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount and visualize using a confocal microscope.

PIM-1 Kinase Signaling in CML: A Broader Perspective

PIM-1 is a downstream effector of several oncogenic signaling pathways that are frequently activated in CML.

Upstream Regulators

The expression and activity of PIM-1 are regulated by various upstream signals, including:

-

JAK/STAT Pathway: Cytokines such as IL-3 and GM-CSF activate the JAK/STAT pathway, leading to the transcriptional upregulation of PIM-1.[2] STAT3 and STAT5 are key transcription factors that bind to the PIM-1 promoter.[3]

-

BCR-ABL1: The BCR-ABL1 oncoprotein can also lead to the activation of the JAK/STAT pathway, thereby indirectly upregulating PIM-1.[2]

-

HOXA9: The homeobox protein HOXA9, which is often overexpressed in AML, can directly bind to the PIM-1 promoter and induce its expression.[8]

Downstream Effectors

Besides the GSK-3β/β-catenin axis, PIM-1 has a wide range of downstream targets that are involved in cell survival and proliferation:

-

Apoptosis Regulation: PIM-1 phosphorylates and inactivates the pro-apoptotic protein BAD, promoting cell survival.[8] It can also regulate the expression of other Bcl-2 family members.

-

Cell Cycle Progression: PIM-1 can phosphorylate and activate the cell cycle phosphatases Cdc25A and Cdc25C, promoting G1/S and G2/M transitions.[8] It can also phosphorylate and inactivate the CDK inhibitor p27Kip1.[4]

-

mTOR Pathway: PIM-1 can activate the mTORC1 pathway by phosphorylating TSC2 and PRAS40, leading to increased protein synthesis and cell growth.[4]

-

c-Myc: PIM-1 can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity.[6]

Potential for Combination Therapies

The distinct mechanism of action of this compound suggests its potential for use in combination with existing CML therapies, particularly TKIs, to overcome resistance and enhance efficacy.

Synergy with Tyrosine Kinase Inhibitors

Given that this compound is effective in imatinib-resistant CML cells, combining it with TKIs like imatinib, dasatinib, or nilotinib could be a promising strategy.[6] This dual-targeting approach could simultaneously inhibit the primary driver of CML (BCR-ABL1) and a key downstream survival pathway (PIM-1), potentially leading to synergistic anti-leukemic effects and preventing the emergence of resistance.[9][10][11]

Overcoming TKI Resistance

TKI resistance can be mediated by BCR-ABL1 mutations or the activation of alternative survival pathways. By targeting the PIM-1 pathway, which is downstream of or parallel to BCR-ABL1 signaling, this compound may circumvent common resistance mechanisms.[6]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of CML, including TKI-resistant disease. Its ability to induce apoptosis and cell cycle arrest through the inhibition of the PIM-1/GSK-3β/β-catenin pathway provides a strong rationale for its further clinical development. Future research should focus on:

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of CML.

-

Combination studies with second and third-generation TKIs to assess for synergistic activity and the potential to eradicate residual disease.

-

Identification of biomarkers to predict response to this compound therapy.

The development of PIM-1 inhibitors like this compound offers a novel and targeted approach that could significantly improve outcomes for CML patients, particularly those who have developed resistance to standard TKI therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PIM-1 kinase inhibitor this compound exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence that the Pim1 kinase gene is a direct target of HOXA9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined effects of As4S4 and imatinib on chronic myeloid leukemia cells and BCR-ABL oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asciminib in combination with imatinib, nilotinib, or dasatinib in patients with chronic myeloid leukemia in chronic or accelerated phase: phase 1 study final results - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment with dasatinib or nilotinib in chronic myeloid leukemia patients who failed to respond to two previously administered tyrosine kinase inhibitors--a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SMI-4a in Hematological Malignancies Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is a hallmark of numerous hematological malignancies, making them a compelling target for therapeutic intervention. SMI-4a, a small molecule inhibitor, has demonstrated significant potential in preclinical studies by selectively targeting PIM kinases. This technical guide provides an in-depth overview of the role of this compound in hematological malignancies research, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound

This compound is a potent and selective, ATP-competitive inhibitor of PIM-1 kinase with an IC50 of 17 nM.[1] It also shows modest potency against PIM-2.[1] By inhibiting PIM kinase activity, this compound disrupts downstream signaling pathways that are crucial for the survival and proliferation of cancer cells. Its efficacy has been demonstrated in a range of hematological cancer cell lines, including those from chronic myeloid leukemia (CML), precursor T-cell lymphoblastic leukemia/lymphoma (T-LBL), and B-cell acute lymphocytic leukemia (B-ALL).[2][3][4]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting PIM kinases, which in turn modulates several downstream signaling pathways critical for cancer cell survival and proliferation.

PIM Kinase and Downstream Targets

PIM kinases phosphorylate a variety of substrates that regulate cell cycle progression, apoptosis, and protein synthesis.[5][6] Key targets include proteins involved in the mTOR pathway, the JAK/STAT pathway, and regulators of the proto-oncogene c-Myc.[1][3][7]

dot

Caption: this compound inhibits PIM kinases, leading to downstream effects on key survival pathways.

Impact on the mTOR Pathway

This compound treatment has been shown to inhibit the mTOR pathway in precursor T-cell lymphoblastic leukemia.[1] This inhibition can lead to decreased protein synthesis and cell growth.

Involvement of the JAK/STAT Pathway

In B-cell acute lymphocytic leukemia cells, this compound has been found to induce apoptosis via the HO-1-mediated JAK2/STAT3 pathway.[3] Treatment with this compound leads to decreased levels of phosphorylated JAK2 and STAT3.[3]

Regulation of c-Myc

PIM kinases are known to synergize with the c-Myc oncogene.[7] They can stabilize c-Myc by phosphorylation, thereby enhancing its transcriptional activity.[7] this compound has been shown to reduce c-Myc protein expression in pre-T-LBL cells, which may contribute to its anti-proliferative effects.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various hematological malignancy cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but significant growth inhibition observed at concentrations around 20 µM. | [2] |

| K562/G (Imatinib-resistant) | Chronic Myeloid Leukemia | Similar to K562, significant growth inhibition observed at concentrations around 20 µM. | [2] |

| Jurkat | Precursor T-cell Lymphoblastic Leukemia | Sensitive to treatment at 10 µM. | [4] |

| CEM | Precursor T-cell Lymphoblastic Leukemia | Sensitive to treatment at 10 µM. | [4] |

| SUPT1 | Precursor T-cell Lymphoblastic Leukemia | Not sensitive to treatment at 10 µM. | [4] |

| MV4-11 | Myeloid Leukemia | Most sensitive among myeloid cell lines tested. | [4] |

| THP-1 | Human Monocytic Leukemia | Least sensitive among cell lines tested. | [4] |

| Nalm 6 | Pre-B-cell Lymphoblastic Leukemia | Tested, but specific IC50 not provided. | [4] |

Note: IC50 values can vary between studies depending on the assay conditions and duration of treatment.

Table 2: Apoptotic Effects of this compound

| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Reference |

| K562 | 80 | 24 | 15.34 ± 1.74 | [2] |

| K562 | 80 | 48 | 28.59 ± 2.84 | [2] |

| K562/G | 80 | 24 | 19.12 ± 2.03 | [2] |

| K562/G | 80 | 48 | 32.59 ± 3.49 | [2] |

| ATL CD4+ T-cells | 10 | 48 | ~40% increase | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are standardized protocols for key experiments involving this compound.

Cell Viability and Proliferation Assay (WST-8/CCK-8 Assay)

This assay measures the metabolic activity of viable cells to determine cell proliferation and cytotoxicity.

Materials:

-

Hematological cancer cell lines (e.g., K562, Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

WST-8 or CCK-8 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-8 or CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

dot

Caption: A typical workflow for assessing cell viability after this compound treatment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Hematological cancer cell lines

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of this compound.

Materials:

-